2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid
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Overview
Description
2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as aniline derivatives and β-ketoesters.
Functionalization: The quinoline core is then functionalized with various groups, including the carbamothioylhydrazono group, ethoxy group, and dimethyl groups.
Final Coupling: The final step involves coupling the functionalized quinoline with benzoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the carbamothioylhydrazono group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Benzoic Acid Derivatives: Compounds such as salicylic acid and ibuprofen share the benzoic acid moiety.
Uniqueness
The uniqueness of 2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H24N4O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[3-(carbamothioyldiazenyl)-6-ethoxy-2-hydroxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-14-9-16-13(12-34-18-8-6-5-7-15(18)22(30)31)11-24(2,3)28-20(16)17(10-14)19(21(28)29)26-27-23(25)33/h5-11,29H,4,12H2,1-3H3,(H2,25,33)(H,30,31) |
InChI Key |
PEIQIXFVHOLYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)CSC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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